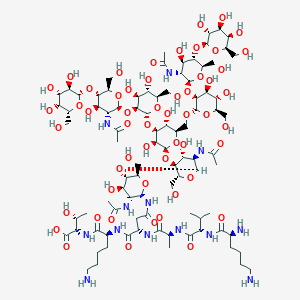
G2-peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
G2-peptide is a useful research compound. Its molecular formula is C90H155N13O54 and its molecular weight is 2283.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound, also known as G2-peptide, are G protein-coupled receptors (GPCRs) . GPCRs are a large family of cell surface receptors that respond to a variety of external signals . They play a vital role in many biological processes, including cellular metabolism, cell growth, inflammation, neuronal signaling, and blood coagulation .
Mode of Action
The this compound interacts with its targets, the GPCRs, by binding to them, which causes a conformational change in the GPCR . This allows the GPCR to act as a guanine nucleotide exchange factor (GEF). The activation of GPCRs by the this compound leads to the transduction of extracellular stimuli into intracellular signals . This interaction results in changes in cellular processes, including cell proliferation and apoptosis .
Biochemical Pathways
The this compound affects several biochemical pathways through its interaction with GPCRs. One of the key pathways influenced by the this compound is the cAMP signal pathway . Another important pathway affected is the phosphatidylinositol signal pathway . These pathways play crucial roles in various cellular functions, including cell growth, inflammation, and neuronal signaling .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the this compound are critical for its bioavailability. Natural peptides typically have poor ADME properties with rapid clearance, short half-life, low permeability, and sometimes low solubility . Strategic approaches have been developed to optimize these properties, such as enhancing permeability, reducing proteolysis and renal clearance, and prolonging half-life .
Result of Action
The molecular and cellular effects of the this compound’s action are significant. The activation of GPCRs by the this compound leads to changes in cellular processes, including cell proliferation and apoptosis . For instance, the this compound has been shown to stimulate pancreatic β-cell proliferation and induce islet neogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the this compound. For instance, environmental and dietary factors can stimulate the intestinal tract to produce metabolites under the action of intestinal microbial-derived metabolites, which together play an important role in regulating the intestinal flora . Even small variations in environmental factors can significantly change the final results .
Properties
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H155N13O54/c1-27(2)47(102-77(135)34(93)13-9-11-15-91)80(138)94-28(3)76(134)100-36(79(137)99-35(14-10-12-16-92)78(136)103-48(29(4)112)82(139)140)17-46(117)101-81-49(95-30(5)113)58(123)69(41(22-108)142-81)151-83-50(96-31(6)114)59(124)72(44(25-111)147-83)154-88-68(133)73(155-90-75(65(130)56(121)40(21-107)146-90)157-85-52(98-33(8)116)61(126)71(43(24-110)149-85)153-87-67(132)63(128)54(119)38(19-105)144-87)57(122)45(150-88)26-141-89-74(64(129)55(120)39(20-106)145-89)156-84-51(97-32(7)115)60(125)70(42(23-109)148-84)152-86-66(131)62(127)53(118)37(18-104)143-86/h27-29,34-45,47-75,81,83-90,104-112,118-133H,9-26,91-93H2,1-8H3,(H,94,138)(H,95,113)(H,96,114)(H,97,115)(H,98,116)(H,99,137)(H,100,134)(H,101,117)(H,102,135)(H,103,136)(H,139,140)/t28-,29+,34-,35-,36-,37+,38+,39+,40+,41+,42+,43+,44+,45+,47-,48-,49+,50+,51+,52+,53-,54-,55+,56+,57+,58+,59+,60+,61+,62-,63-,64-,65-,66+,67+,68-,69+,70+,71+,72+,73-,74-,75-,81+,83-,84-,85-,86-,87-,88-,89-,90+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFZXARNDACTNQ-XHSQKUEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)NC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)NC(=O)C)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H155N13O54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2283.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1384662.png)
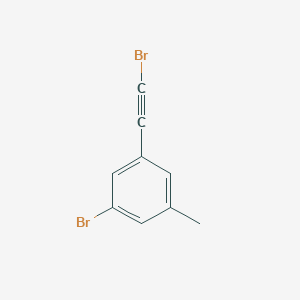


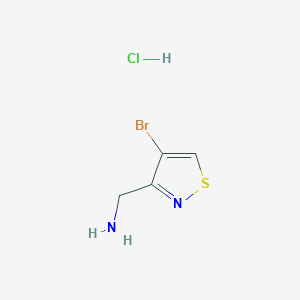

![7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384672.png)
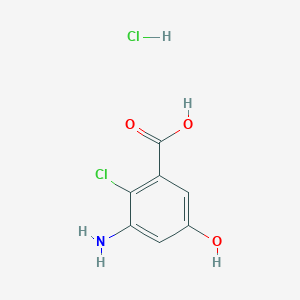



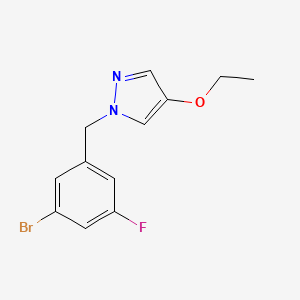
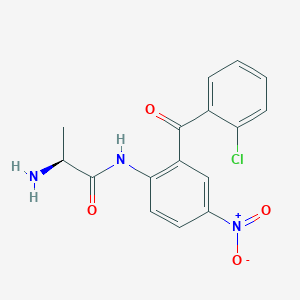
![N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B1384682.png)
